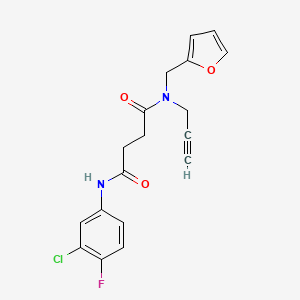![molecular formula C14H16N6O2 B4255912 N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4255912.png)
N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as AL-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AL-1 is a heterocyclic compound that belongs to the class of oxadiazolo-pyrazines and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to induce cell cycle arrest in cancer cells and promote cell death through apoptosis. N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been found to modulate the immune response by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments include its potent activity against various diseases, its unique chemical structure, and its availability for research purposes. However, the limitations of using N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to conduct further research to fully understand the mechanism of action of N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and its potential therapeutic applications. Additionally, future research could focus on the development of N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine derivatives with improved pharmacological properties and reduced toxicity. Overall, N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a promising compound that has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Scientific Research Applications
N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-microbial properties. N-allyl-6-(4-morpholinyl)-N-2-propyn-1-yl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-3-5-19(6-4-2)13-14(20-7-9-21-10-8-20)16-12-11(15-13)17-22-18-12/h1,4H,2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOAONGKXZXZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C1=NC2=NON=C2N=C1N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-benzofuran-5-yl)benzyl]morpholine](/img/structure/B4255831.png)
![((2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-pyrrolidinyl)methanol](/img/structure/B4255833.png)
![4-(2,4-dichlorobenzyl)-5-[2-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4255834.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4255837.png)
![(3R*,4R*)-1-[(5-isobutyl-2-thienyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4255843.png)
![N-1,3-benzodioxol-5-yl-7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4255858.png)
![N-[2-(allyloxy)benzyl]-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B4255862.png)
![3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4255865.png)
![2-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4255870.png)
![1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4255872.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4255880.png)
![(3-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B4255895.png)

![N~1~-[2-(allyloxy)benzyl]-N~1~-ethylcyclopropane-1,1-dicarboxamide](/img/structure/B4255916.png)